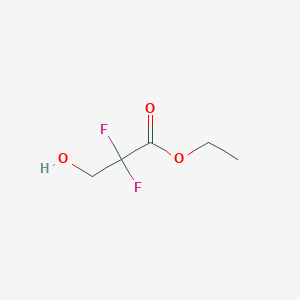

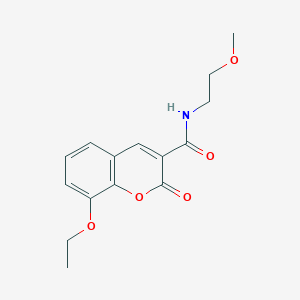

![molecular formula C22H17F4N3O4 B2361879 N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide CAS No. 478262-37-2](/img/structure/B2361879.png)

N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide

カタログ番号 B2361879

CAS番号:

478262-37-2

分子量: 463.389

InChIキー: JCJVMMDZPFYQKQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Neuroprotection and Cellular Protection

- Neuroprotective Agent: This compound, specifically named YM-244769, shows promise as a neuroprotective agent. It preferentially inhibits the NCX3 (Na+/Ca2+ exchange) isoform, demonstrating significant protection against hypoxia/reoxygenation-induced cell damage in neuronal cells. This inhibition is more efficient in neuronal cells than renal cells, suggesting its potential as a therapeutic agent for neuroprotection (Iwamoto & Kita, 2006).

Drug Development and Inhibitory Effects

- NCX Inhibitor in Drug Development: As an NCX inhibitor, this compound shows significant inhibitory activity against reverse and forward modes of NCX, making it a potential target for preventing and treating reperfusion arrhythmias, myocardial contracture, and necrosis. Its inhibition of NCX activity is influenced by the hydrophobicity and shape of the substituent at the 3-position of the phenyl ring, as revealed in a QSAR study (Kuramochi et al., 2005).

Enzymatic Activity and Assays

- Nicotinamide Methyltransferase Assays: This compound has been utilized in studies involving nicotinamide N-methyltransferase (NNMT). Such studies include fluorometric assays using rat tissue N-methyltransferases with nicotinamide and its isomeric methyl analogs, demonstrating its utility in enzymatic research (Sano, Endo, & Takitani, 1992).

Photodynamic Therapy and Cancer Treatment

- Use in Photodynamic Therapy: Research on zinc phthalocyanine derivatives with Schiff base groups containing this compound demonstrates its potential applications in photodynamic therapy, particularly for cancer treatment. The compound's properties, such as high singlet oxygen quantum yield, are beneficial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Cardiac Applications

- Cardiac Myocyte Research: YM-244769 has been extensively studied for its effects on NCX current in cardiac ventricular myocytes. It shows a concentration-dependent inhibition of NCX current in guinea pig cardiac ventricular myocytes, providing insights into cardiac physiology and potential therapeutic applications (Yamashita et al., 2016).

Substrate and Inhibitor Characterization

- Substrate and Inhibitor Studies: The compound has been used in the characterization of substrates and inhibitors of nicotinamide N-methyltransferase, showcasing its versatility in biochemical research (van Haren et al., 2016).

Metabolism and Excretion Analysis

- Analysis in HIV Integrase Inhibitors: Studies involving 19F-NMR spectroscopy have used this compound to understand the metabolism and disposition of HIV integrase inhibitors, illustrating its utility in pharmaceutical research (Monteagudo et al., 2007).

Corrosion Inhibition

- Corrosion Inhibition in Steel: This compound has been explored for its corrosion inhibition effect on mild steel in hydrochloric acid solution, demonstrating its potential in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).

Safety and Hazards

特性

IUPAC Name |

N-[(E)-(3-fluorophenyl)methoxyiminomethyl]-4-methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F4N3O4/c1-31-18-8-9-27-21(33-17-7-3-5-15(11-17)22(24,25)26)19(18)20(30)28-13-29-32-12-14-4-2-6-16(23)10-14/h2-11,13H,12H2,1H3,(H,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJVMMDZPFYQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)NC=NOCC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N/C=N/OCC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F4N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

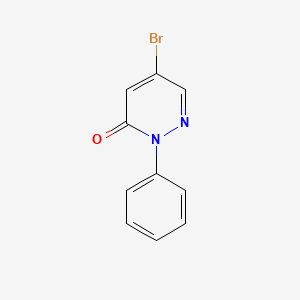

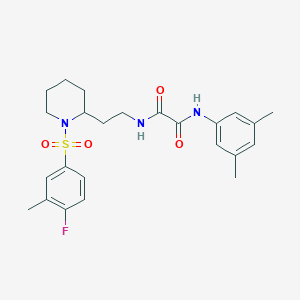

![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)

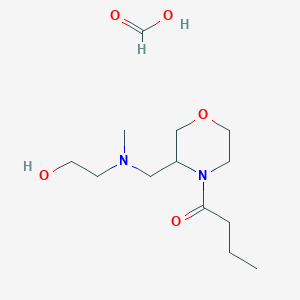

![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)

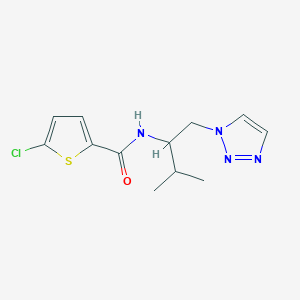

![(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2361799.png)

![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)

![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)

![2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2361810.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)

![N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2361817.png)